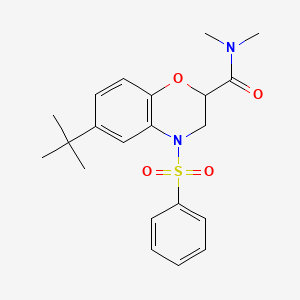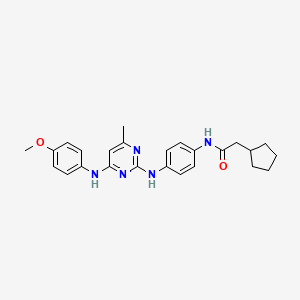![molecular formula C23H26N4O4S B14968947 6-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-4,5-dimethylphenyl)pyridazin-3(2H)-one](/img/structure/B14968947.png)
6-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-4,5-dimethylphenyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-4,5-DIMETHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a piperazine ring, a sulfonyl group, and a dihydropyridazinone moiety. Its unique chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-4,5-DIMETHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, which is then subjected to sulfonylation to introduce the sulfonyl group. Subsequent steps involve the formation of the dihydropyridazinone ring through cyclization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. Quality control measures are implemented at various stages to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-4,5-DIMETHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
6-(3-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-4,5-DIMETHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-(3-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-4,5-DIMETHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(3-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-4,5-DIMETHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE shares structural similarities with other piperazine and dihydropyridazinone derivatives.
- Compounds such as 4-(4-METHOXYPHENYL)PIPERAZINE and 2,3-DIHYDROPYRIDAZIN-3-ONE are structurally related and exhibit similar chemical properties.
Uniqueness
The uniqueness of 6-(3-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-4,5-DIMETHYLPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE lies in its combination of functional groups and its specific chemical structure, which confer distinct reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C23H26N4O4S |
|---|---|
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-4,5-dimethylphenyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C23H26N4O4S/c1-16-14-18(21-8-9-23(28)25-24-21)15-22(17(16)2)32(29,30)27-12-10-26(11-13-27)19-4-6-20(31-3)7-5-19/h4-9,14-15H,10-13H2,1-3H3,(H,25,28) |
Clé InChI |
GXPKQDXKJICWDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C4=NNC(=O)C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethoxyphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14968868.png)
![6-allyl-N-(4-chlorobenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14968870.png)

![N~4~-(3-fluorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14968888.png)
![7-(5-Bromo-2-thienyl)-2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14968895.png)

![2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine](/img/structure/B14968911.png)
![2'-isobutyl-N-(6-methylpyridin-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14968926.png)
![N-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2,4-dimethylaniline](/img/structure/B14968932.png)
![1-(4-fluoro-1H-indazol-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14968940.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B14968951.png)
![6-allyl-N-(2-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14968972.png)
![2-[4-(3-Iodobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B14968979.png)
![4-Butoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B14968984.png)
